Product packaging for 2,3-Dihydrofuro[2,3-b]pyridine(Cat. No.:CAS No. 27038-50-2)

2,3-Dihydrofuro[2,3-b]pyridine

Cat. No.: B1654761
CAS No.: 27038-50-2
M. Wt: 121.14 g/mol
InChI Key: IFMHNXABCSMTFF-UHFFFAOYSA-N
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Description

2,3-Dihydrofuro[2,3-b]pyridine is a fused heterocyclic ring system of significant interest in medicinal chemistry and drug discovery. This scaffold is characterized by a furan ring attached at the second and third positions of a pyridine ring, forming a distinct bicyclic structure that serves as a versatile building block for synthesizing more complex molecules . Recent high-impact research has identified the dihydrofuro[2,3-b]pyridine scaffold as a privileged structure for the development of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors . IRAK4 is a serine/threonine kinase that acts as a key regulator of downstream NF-κB and MAPK signals in the innate immune response, making it a promising therapeutic target for a range of inflammatory and autoimmune diseases such as rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease . Compounds based on this scaffold have demonstrated excellent biochemical potency, with some optimized derivatives achieving IC50 values in the low nanomolar range (e.g., 7.3 nM) against IRAK4 . These inhibitors work by occupying the ATP-binding pocket of the kinase, and structural modifications around the core scaffold have been successfully employed to enhance metabolic stability, improve pharmacokinetic profiles, and increase oral bioavailability in preclinical models . The value of this core structure extends beyond its immediate biological activity; it is a key intermediate for further chemical transformations and can be easily synthesized from versatile starting materials . This product is intended for research applications only and is not designed for human therapeutic or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO B1654761 2,3-Dihydrofuro[2,3-b]pyridine CAS No. 27038-50-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydrofuro[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO/c1-2-6-3-5-9-7(6)8-4-1/h1-2,4H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMHNXABCSMTFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543402
Record name 2,3-Dihydrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27038-50-2
Record name 2,3-Dihydrofuro[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comprehensive Analysis of Synthetic Methodologies for 2,3 Dihydrofuro 2,3 B Pyridine Derivatives

Cyclization Reactions in 2,3-Dihydrofuro[2,3-b]pyridine Synthesis

Cyclization reactions represent a fundamental approach to the synthesis of the this compound core, where a pre-functionalized precursor undergoes an intramolecular ring-closing event to form either the furan (B31954) or the pyridine (B92270) ring.

A powerful strategy for the construction of the this compound framework is the intramolecular inverse-electron-demand Diels-Alder (IEDDA) reaction. thieme-connect.comresearchgate.net This method typically involves an electron-deficient 1,2,4-triazine (B1199460) ring tethered to an electron-rich alkyne dienophile via a linker, such as an ether group. researchgate.net The cycloaddition occurs across the C3/C6 diene of the triazine, which is followed by a retro-Diels-Alder reaction that extrudes molecular nitrogen, leading to the formation of the fused pyridine ring. thieme-connect.comresearchgate.net

This strategy has been efficiently employed for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines. thieme-connect.com The process often starts with the synthesis of 1,2,4-triazines functionalized with an alkoxy chain containing a terminal alkyne. researchgate.net These precursors then undergo the intramolecular IEDDA reaction, often facilitated by microwave irradiation at high temperatures, to yield the desired fused heterocycles. d-nb.infojst.go.jp One of the key advantages of this methodology is the ability to introduce substituents on the pyridine ring post-cyclization through various cross-coupling reactions (e.g., Suzuki, Stille, and Sonogashira) on a bromo-substituted product. thieme-connect.com

EntryStarting TriazineAlkyne TetherConditionsProductYield (%)Ref
15-Phenyl-3-(pent-4-yn-1-yloxy)-1,2,4-triazinePent-4-yn-1-yloxyDME, Microwave, 220°C4-Phenyl-2,3-dihydrofuro[2,3-b]pyridine95 thieme-connect.comresearchgate.net
23-(But-3-yn-1-yloxy)-5-phenyl-1,2,4-triazineBut-3-yn-1-yloxyDME, Microwave, 220°CNot specified, related pyrano[2,3-b]pyridine formed- thieme-connect.com
34-Bromo-2,3-dihydrofuro[2,3-b]pyridine precursorBromoalkyneChromatography4-Bromo-2,3-dihydrofuro[2,3-b]pyridine82 thieme-connect.com

An alternative and concise route to 2,3-substituted furo[2,3-b]pyridines involves the heterocyclization of pyridine-N-oxide derivatives. acs.orgresearchgate.net This metal-free approach utilizes the reaction of a pyridine-N-oxide with an acyl chloride. researchgate.net The acyl chloride serves a dual role as both a reactant and an activating agent for the N-oxide substrate. researchgate.net This acylation-heterocyclization sequence proceeds under mild conditions to produce a range of 2-(alkyl or aryl)-3-ethylcarboxylate-furo[2,3-b]pyridines in good yields. acs.org The resulting furopyridine core has been shown to be stable under basic conditions, although the furan moiety can undergo ring-opening with nucleophiles like hydrazine (B178648), providing access to other valuable scaffolds. acs.org This method is notable for its operational simplicity and avoidance of harsh or costly reagents. researchgate.net

Tandem reactions that form both heterocyclic rings in a single operational sequence provide an elegant and efficient pathway to the target scaffold. A notable example is the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride (B1222165). osi.lv This process involves the opening of the initial pyrrole (B145914) ring, which is followed by a double reduction and a tandem closure of both the furan and pyridine rings. osi.lv This double hetero-cyclization diastereoselectively yields 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles. osi.lv

Multicomponent Reaction (MCR) Approaches for this compound Construction

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all starting materials, offer significant advantages in terms of efficiency, atom economy, and molecular diversity.

A novel and efficient protocol for synthesizing multisubstituted 2,3-dihydrofuro[2,3-b]pyridines employs a base-catalyzed cascade reaction. rsc.orgrsc.org This method involves the reaction of readily available N-propargylic β-enaminones with arylaldehydes, catalyzed by potassium hydroxide (B78521) (KOH). rsc.orgcityu.edu.hk The reaction proceeds smoothly under mild conditions, such as at room temperature in DMF, to afford the desired products in moderate to excellent yields. rsc.org The proposed mechanism involves a base-promoted 7-exo-dig cyclization of the N-propargylic β-enaminone to form a reactive 1,4-oxazepine (B8637140) intermediate in situ. acs.org This intermediate is then trapped by the aldehyde in a cascade process that constructs the fused dihydrofuropyridine framework, with water being the only byproduct. acs.org The protocol demonstrates broad substrate scope and excellent functional group tolerance. rsc.org

EntryAldehyde (Ar in ArCHO)N-propargylic β-enaminone SubstituentsCatalystProductYield (%)Ref
1PhenylR¹=Ph, R²=Ph30 mol% KOH2,4,6-triphenyl-2,3-dihydrofuro[2,3-b]pyridine85 rsc.org
24-MethylphenylR¹=Ph, R²=Ph30 mol% KOH6-phenyl-2-(p-tolyl)-4-phenyl-2,3-dihydrofuro[2,3-b]pyridine82 rsc.org
34-MethoxyphenylR¹=Ph, R²=Ph30 mol% KOH2-(4-methoxyphenyl)-4,6-diphenyl-2,3-dihydrofuro[2,3-b]pyridine88 rsc.org
44-ChlorophenylR¹=Ph, R²=Ph30 mol% KOH2-(4-chlorophenyl)-4,6-diphenyl-2,3-dihydrofuro[2,3-b]pyridine92 rsc.org
54-NitrophenylR¹=Ph, R²=Ph30 mol% KOH2-(4-nitrophenyl)-4,6-diphenyl-2,3-dihydrofuro[2,3-b]pyridine95 rsc.org
62-NaphthylR¹=Ph, R²=Ph30 mol% KOH2-(naphthalen-2-yl)-4,6-diphenyl-2,3-dihydrofuro[2,3-b]pyridine81 rsc.org

Organocatalysis has emerged as a powerful tool for MCRs, avoiding the use of metals while often providing high levels of stereoselectivity.

Imidazole-catalyzed multicomponent syntheses have been developed for structurally related fused dihydrofurans, showcasing the potential of this approach. For instance, an eco-friendly, one-pot synthesis of functionalized trans-2,3-dihydrofuro[3,2-c]coumarins uses imidazole (B134444) as a bifunctional catalyst in water. nih.govacs.org The reaction combines 4-hydroxycoumarin, various aldehydes, and a 2-bromoacetophenone (B140003). nih.gov The mechanism involves imidazole first acting as a base to deprotonate the 4-hydroxycoumarin, facilitating a Knoevenagel condensation with the aldehyde. nih.gov Subsequently, imidazole reacts with the 2-bromoacetophenone to form a reactive ylide intermediate, which then undergoes Michael addition and intramolecular etherification to complete the cascade. nih.gov This strategy provides excellent yields under mild, green conditions. acs.org

Pyridinium (B92312) ylide-based MCRs are a versatile method for constructing N-heterocycles. researchgate.netspbu.ru Pyridinium ylides, typically generated in situ from the reaction of a pyridine with an α-halocarbonyl compound in the presence of a base, can function as 1,3-dipoles. researchgate.netresearchgate.net These ylides undergo [3+2] cycloaddition reactions with a variety of dipolarophiles, such as activated alkenes and alkynes. researchgate.netnih.gov While widely used for synthesizing indolizines, this reactivity can be harnessed to form fused dihydrofuran rings. researchgate.netnih.gov A one-pot tandem reaction involving pyridine, an aromatic aldehyde, dimedone, and α-phenacyl bromide can produce trans-2,3-dihydrofurans with high diastereoselectivity. The stereochemistry is directed by the suprafacial [3+2] cycloaddition of the pyridinium ylide intermediate.

Metal-Catalyzed Multicomponent Strategies

Multicomponent reactions (MCRs) offer an efficient approach to constructing complex molecular scaffolds like the this compound core in a single step. These reactions are valued for their atom economy and ability to generate diverse molecular libraries. researchgate.net Metal catalysis plays a crucial role in many of these strategies, facilitating key bond-forming events.

While direct metal-catalyzed multicomponent syntheses for the specific this compound skeleton are not extensively detailed in the provided results, analogous strategies for related furo-pyridine and dihydropyridine (B1217469) systems highlight the potential of this approach. For instance, various MCRs, such as the Biginelli, Ugi, Hantzsch, and Passerini reactions, are pivotal in synthesizing a range of N-heterocycles and have been adapted using metal catalysts. researchgate.net The development of visible-light-promoted MCRs further expands the toolkit for creating diverse heterocyclic frameworks. researchgate.net For the closely related 2,3-dihydrofuro[3,2-c]coumarins, multicomponent reactions have been successfully developed using catalysts like imidazole, showcasing the power of this strategy. nih.govacs.org

Transition-Metal-Mediated and Catalyzed Syntheses

Transition metals, particularly palladium, are instrumental in both the formation and subsequent functionalization of the this compound scaffold.

Palladium-Catalyzed Cross-Coupling Strategies for Functionalization of Furopyridines

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide array of substituents onto the furopyridine core, enabling the synthesis of diverse derivatives. uni-rostock.de These methods are crucial for elaborating the basic scaffold into more complex molecules with potential biological applications.

A notable strategy involves the Pd(II)-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes, proceeding through cyclization and N-H/C annulation. researchgate.net This approach allows for the concurrent construction of the furan and pyridine rings. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to functionalize various heterocyclic systems, including pyridines. organic-chemistry.org These reactions can introduce aryl and heteroaryl groups, which are common motifs in medicinally relevant compounds. organic-chemistry.org The development of well-defined palladium-NHC (N-heterocyclic carbene) catalysts has significantly broadened the scope of these transformations, allowing for the coupling of challenging substrates. organic-chemistry.org

A plausible mechanism for such cross-coupling reactions often involves the initial formation of an organopalladium intermediate from one of the coupling partners, followed by reaction with the second component. nih.gov Control experiments have demonstrated the crucial role of ligands, such as pyridine, and the palladium catalyst in these processes. nih.gov

Table 1: Examples of Palladium-Catalyzed Functionalization of Pyridine-Related Scaffolds

Catalyst SystemReactantsProduct TypeReference
Pd(II)β-Ketodinitriles, AlkynesFuro[2,3-b]pyridines researchgate.net
Pd(OAc)2, (o-tolyl)3PAryl bromides, Pyridyl aluminum reagentsBiarylpyridines organic-chemistry.org
[Pd(IPr)(3-CF3-An)Cl2]2-Pyridyl ammonium (B1175870) salts, OrganoboranesBiaryl and heterobiarylpyridines organic-chemistry.org

Other Transition-Metal Catalysis in Dihydrofuro[2,3-b]pyridine Formation

Beyond palladium, other transition metals are also employed in the synthesis of the dihydrofuro[2,3-b]pyridine ring system and related structures.

A method employing a Grignard reagent, specifically methylmagnesium bromide, mediates the cyclization of 2-(2,6-dichloro-3-pyridyl)ethanol to yield 6-chloro-2,3-dihydrofuro[2,3-b]pyridine. This reaction proceeds in tetrahydrofuran (B95107) (THF) and offers a direct route to the chlorinated derivative.

Copper catalysis is another significant area. For instance, Cu-catalyzed synthesis of pyridine-fused dihydrobenzofuran derivatives has been reported, involving the reaction of coumarins and oximes. rsc.org This reaction proceeds via a deconstructive insertion mechanism. rsc.org

Novel and Emerging Synthetic Routes

The quest for more efficient and versatile synthetic methods has led to the development of novel strategies for constructing the this compound scaffold and its analogs.

[5C + 1N] Annulation Strategies

[5C + 1N] annulation represents a powerful strategy for constructing six-membered nitrogen-containing rings. This approach involves the reaction of a five-carbon component with a nitrogen source. While the direct application to this compound is not explicitly detailed, the synthesis of related structures like 2,3-dihydrofuro[3,2-c]pyridines has been achieved through this method. acs.orgresearchgate.netresearchgate.net In these syntheses, ammonium acetate (B1210297) often serves as the nitrogen source, reacting with a five-carbon synthon. acs.orgresearchgate.netresearchgate.net One route utilizes 1-acyl-1-[(dimethylamino)alkenoyl]cyclopropanes, which undergo a one-pot annulation and regioselective ring-enlargement. acs.orgresearchgate.net Another approach employs 3-acyl-2-[(dimethylamino)alkenyl]-4,5-dihydrofurans as the five-carbon component. acs.orgresearchgate.net The development of [5C + 1N] annulation for creating functionalized 2,3-dihydro-4-pyridones from α-alkenoyl ketene-(S,S)-acetals and primary amines further underscores the versatility of this strategy. rsc.org

Functional Group Transformations and Manipulations for Dihydrofuro[2,3-b]pyridine Scaffolds

Once the core this compound scaffold is assembled, subsequent functional group transformations are crucial for generating a diverse range of derivatives. The presence of functional groups on the initial scaffold, such as amino, amide, or ester groups, provides handles for further chemical modifications. researchgate.net

A transition-metal-free cascade reaction has been developed to synthesize dihydrofuro[2,3-b]pyridines by trapping an in situ generated 1,4-oxazepine intermediate with aldehydes. acs.org This reaction is promoted by a base and proceeds rapidly at room temperature. acs.org Another approach involves the microwave-assisted synthesis of 4-arylsubstituted-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-diones from alkyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates using N-bromosuccinimide. mdpi.com These examples highlight the innovative methods being developed to manipulate and elaborate the basic dihydrofuropyridine structure. mdpi.com

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of 2,3-dihydrofuro[2,3-b]pyridines is crucial for developing environmentally benign and efficient processes. Key strategies include the use of alternative energy sources like microwave and ultrasound irradiation, the implementation of one-pot multicomponent reactions, and the use of greener catalysts and solvents.

Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields for the construction of the fused heterocyclic system. researchgate.net For instance, the intramolecular inverse-electron-demand Diels-Alder reaction of appropriately functionalized 1,2,4-triazines to form polysubstituted 2,3-dihydrofuro[2,3-b]pyridines is highly efficient under sealed-tube microwave activation. researchgate.net Similarly, ultrasound irradiation has been employed to promote the synthesis of related dihydrofuran structures, offering rapid reactions under mild, often neat (solvent-free) conditions, which is a significant advantage in terms of waste reduction and energy efficiency. researchgate.net The use of ultrasound has been noted in the diastereoselective synthesis of related trans-2,3-dihydrofuran derivatives, highlighting its potential for clean and controlled reactions. nih.govtandfonline.com

One-pot, multicomponent reactions represent another cornerstone of green synthesis for these scaffolds. These reactions improve atom economy and process efficiency by combining several synthetic steps into a single operation, thereby reducing solvent usage, purification steps, and waste generation. A notable example is the base-catalyzed cascade reaction between N-propargylic β-enaminones and arylaldehydes, which utilizes simple potassium hydroxide in ethanol (B145695) to produce multisubstituted 2,3-dihydrofuro[2,3-b]pyridines. rsc.org This transition-metal-free cascade approach is completed rapidly at room temperature and generates water as the sole byproduct. ijpsonline.comorganic-chemistry.org

The choice of catalyst and solvent is also paramount. The use of simple and recoverable catalysts is preferred. For related dihydrofurans, protocols have been developed using water as a green solvent, which is environmentally acceptable and can enhance reactivity and selectivity. researchgate.netthieme-connect.com

Table 1: Application of Green Chemistry Principles in the Synthesis of 2,3-Dihydrofuro[2,3-b]pyridines and Related Analogs

Green Principle Methodology Specific Application/Example Advantages Reference
Alternative Energy Microwave Irradiation Intramolecular Diels-Alder of 1,2,4-triazines to form the dihydrofuropyridine core. Shorter reaction times, increased yields. researchgate.net
Alternative Energy Ultrasound Irradiation Promoted synthesis of related dihydrobenzofuran chalcones. Rapid reactions, high yields, neat conditions, energy efficiency. researchgate.net
Atom Economy One-Pot Cascade Reaction KOH-catalyzed reaction of N-propargyl enaminones with aldehydes. High atom economy, avoids transition metals, mild conditions. rsc.org
Safer Solvents/Catalysts Aqueous Medium Synthesis of related trans-2,3-dihydrofurans using NaOH in water. Environmentally benign, no organic solvent needed, simple workup. thieme-connect.com
Catalysis Transition-Metal-Free Base-promoted 7-exo-dig cyclization of N-propargyl enaminone. Avoids toxic and expensive heavy metals, generates only water as a byproduct. ijpsonline.comorganic-chemistry.org

Stereoselective Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of 2,3-dihydrofuro[2,3-b]pyridines is essential for their application in fields where specific three-dimensional arrangements are required. Research has focused primarily on diastereoselective methods to control the relative stereochemistry of substituents on the dihydrofuran ring.

A significant breakthrough is the diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitriles. This transformation is achieved through the reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride. The process involves a complex cascade of pyrrole ring-opening, double reduction, and a tandem cyclization of the furan and pyridine rings to furnish the target molecule with specific diastereoselectivity.

Methodologies developed for the synthesis of related fused and unfused 2,3-dihydrofurans often provide valuable insights. For example, one-pot tandem reactions utilizing pyridinium ylides have been shown to produce trans-2,3-dihydrofurans with high diastereoselectivity (>90%). In these reactions, an in situ-generated pyridinium ylide reacts with a Knoevenagel adduct, and the stereochemistry is directed via a suprafacial [3+2] cycloaddition. The use of acetonitrile (B52724) as a solvent is often critical as it stabilizes the ylide intermediate, and conducting the reaction at room temperature helps to prevent epimerization, thus preserving the stereochemical integrity of the product.

Table 2: Examples of Diastereoselective Synthesis for 2,3-Dihydrofuro[2,3-b]pyridines and Related Structures

Target Scaffold Key Reagents/Reaction Type Stereochemical Outcome Key Conditions Reference
2,3-Diaryl-2,3-dihydrofuro[2,3-b]pyridines 2-(3-Cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles, Sodium borohydride Diastereoselective formation Excess NaBH₄, tandem reduction/heterocyclization
Fused trans-2,3-Dihydrofurans Pyridinium ylide assisted tandem reaction High diastereoselectivity (>90% trans) Triethylamine catalyst, acetonitrile solvent, room temperature
Fused trans-2,3-Dihydrofurans Aromatic aldehyde, cyclic β-diketone, pyridinium ylide High diastereoselectivity (trans isomer) NaOH catalyst, refluxing water thieme-connect.com

Scale-Up and Process Optimization in this compound Production

The transition from laboratory-scale synthesis to large-scale production of 2,3-dihydrofuro[2,3-b]pyridines necessitates the development of robust, efficient, and scalable synthetic routes. Process optimization focuses on improving yields, minimizing purification steps, and ensuring the economic viability of the synthesis.

A concise, four-step synthesis of furo[2,3-b]pyridines (the oxidized form of the target scaffold) has been developed and proven to be amenable to multi-gram scale-up. nih.gov The route begins with the esterification of 2,5-dichloronicotinic acid, followed by an SNAr reaction with the alkoxide of ethyl 2-hydroxyacetate, which undergoes intramolecular cyclization to build the furo[2,3-b]pyridine (B1315467) core. nih.gov A key advantage of this optimized process is that only one of the four steps requires purification by column chromatography, a significant bottleneck in large-scale production. nih.gov This streamlined process provides a practical entry point for producing derivatives with functional handles suitable for further modification. nih.gov

When considering scale-up, reaction conditions must be carefully controlled. For instance, in Grignard-mediated cyclizations to form related chlorinated 2,3-dihydrofuro[2,3-b]pyridines, maintaining the temperature at 0°C is crucial for maximizing regioselectivity, while THF is the optimal solvent to prevent side-product formation. Furthermore, the optimization of catalyst loading is a critical factor. In base-catalyzed cyclizations, using 20 mol% of potassium hydroxide was found to be optimal for efficiency, as higher concentrations could lead to side reactions. The development of continuous flow reactors and the implementation of Process Analytical Technology (PAT) are advanced strategies that can be employed to maintain reaction efficiency, purity, and control on an industrial scale.

Table 3: Comparison of Laboratory vs. Optimized Scale-Up Synthesis

Parameter Laboratory-Scale Approach Optimized/Scale-Up Approach Advantage of Scale-Up Reference
Purification Frequent use of column chromatography for all intermediates. Route designed to have only one chromatographic purification step. Reduced solvent waste, time, and cost; increased throughput. nih.gov
Route Length Often involves more steps with protection/deprotection. Concise 4-step route to a key intermediate. Higher overall yield, less complex process. nih.gov
Process Control Batch processing with manual monitoring. Amenable to continuous flow reactors with PAT for real-time monitoring. Improved consistency, safety, and control over critical quality attributes.
Reagent Stoichiometry May use large excess of reagents to drive reactions to completion. Optimized stoichiometry (e.g., 1.5 equiv of Grignard reagent) to balance reactivity and cost. Cost-effective, reduced waste and downstream processing.

Elucidation of Chemical Reactivity and Functionalization Strategies for 2,3 Dihydrofuro 2,3 B Pyridine

Electrophilic Aromatic Substitution on the Dihydrofuro[2,3-b]pyridine Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the context of the 2,3-dihydrofuro[2,3-b]pyridine core, the pyridine (B92270) ring is the primary site for such reactions. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, generally make it less reactive towards electrophiles compared to benzene. quora.comlibretexts.org

Typically, electrophilic attack on the pyridine ring occurs at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. quora.com The specific regioselectivity can be influenced by the reaction conditions and the nature of the substituents already present on the ring. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For the dihydrofuro[2,3-b]pyridine system, the presence of the fused dihydrofuran ring can further influence the electron distribution and steric accessibility, thereby affecting the outcome of EAS reactions. Research has shown that the reactivity of the pyridine moiety in furo[2,3-b]pyridines can be successfully explored through various C-H functionalization reactions. researchgate.netacs.org

Table 1: Examples of Electrophilic Aromatic Substitution Reactions on Pyridine Derivatives
Reaction TypeTypical ReagentsElectrophileProduct Example
NitrationHNO₃, H₂SO₄NO₂⁺3-Nitropyridine
HalogenationCl₂, FeCl₃Cl⁺3-Chloropyridine
SulfonationH₂SO₄, SO₃SO₃Pyridine-3-sulfonic acid

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions on the this compound core can occur at both the pyridine and the dihydrofuran rings, depending on the substrate and the reaction conditions. The pyridine ring, particularly when substituted with a good leaving group at the 2- or 4-position, is susceptible to nucleophilic aromatic substitution (SNAr).

For instance, a chloro substituent at the 2-position of a pyridine ring can be displaced by various nucleophiles. lookchem.com In the case of 4,6-diamino-2-(chloromethyl)-2,3-dihydrofuro[2,3-b]pyridine-5-carbonitrile, the chloromethyl group is a key site for nucleophilic substitution, allowing for the introduction of diverse functional groups. smolecule.com The amino groups on the pyridine ring can also undergo further reactions. smolecule.com

Table 2: Nucleophilic Substitution on Functionalized Dihydrofuro[2,3-b]pyridines
SubstrateLeaving GroupNucleophileProduct Type
2-Chloro-dihydrofuro[2,3-b]pyridine derivativeCl⁻Amines, Alcohols, Thiols2-Amino/Alkoxy/Thio-substituted derivatives
2-(Chloromethyl)-dihydrofuro[2,3-b]pyridine derivativeCl⁻Cyanide, Azide, etc.Derivatives with extended side chains

Cross-Coupling Reactions (e.g., Suzuki, Stille, Sonogashira) on Functionalized this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Functionalized 2,3-dihydrofuro[2,3-b]pyridines, particularly those bearing halide or triflate groups, are excellent substrates for these transformations. Reactions like Suzuki-Miyaura, Stille, and Sonogashira couplings allow for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkynyl groups.

An efficient strategy for synthesizing functionalized 2,3-dihydrofuro[2,3-b]pyridines involves an intramolecular Diels-Alder reaction followed by various cross-coupling reactions. researchgate.net This approach allows for the installation of substituents at the 4-position of the pyridine ring. researchgate.net For example, a bromine atom introduced onto the pyridine ring can be readily replaced by various functional groups via Suzuki or Stille coupling. researchgate.net Similarly, Sonogashira coupling can be employed to introduce alkynyl moieties. researchgate.net Research has also described the synthesis of furo[2,3-b]pyridines with functional handles at the 3- and 5-positions, which are suitable for chemoselective cross-coupling reactions. nih.gov

Table 3: Cross-Coupling Reactions on Functionalized 2,3-Dihydrofuro[2,3-b]pyridines. researchgate.net
Coupling ReactionSubstrateReagentCatalyst SystemProduct
Suzuki4-Bromo-dihydrofuro[2,3-b]pyridineArylboronic acidPd(PPh₃)₄, Na₂CO₃4-Aryl-dihydrofuro[2,3-b]pyridine
Stille4-Bromo-dihydrofuro[2,3-b]pyridineOrganostannanePd(PPh₃)₄4-Substituted-dihydrofuro[2,3-b]pyridine
Sonogashira4-Bromo-dihydrofuro[2,3-b]pyridineTerminal alkynePdCl₂(PPh₃)₂, CuI, Et₃N4-Alkynyl-dihydrofuro[2,3-b]pyridine

Site-Specific Functionalization of the Pyridine Moiety (e.g., C-H Amination, Borylation, C-H Fluorination, Radical C-H Arylation)

Direct C-H functionalization has emerged as a highly atom-economical and efficient method for modifying heterocyclic cores. For the this compound system, site-specific functionalization of the pyridine moiety offers a direct route to novel derivatives without the need for pre-functionalized starting materials.

Research has demonstrated the successful C-H amination and borylation of the furo[2,3-b]pyridine (B1315467) core. researchgate.netacs.org These reactions provide direct access to amino and borylated derivatives, which can be further elaborated. While C-H amination and borylation were found to be efficient, processes like C-H fluorination and radical C-H arylation were reported to be less effective for this specific heterocyclic system. researchgate.netacs.org The meta-position of the pyridine ring is often a challenging site for direct functionalization due to the electronic nature of the ring, but various strategies using directing groups or specific catalysts are being developed to address this. snnu.edu.cn

Table 4: Site-Specific C-H Functionalization of the Furo[2,3-b]pyridine Core. researchgate.netacs.org
ReactionReagents/ConditionsOutcome
C-H AminationSpecific aminating agents and conditionsSuccessful functionalization
C-H BorylationIridium catalysts and boron reagentsSuccessful functionalization
C-H FluorinationElectrophilic fluorinating agentsLess efficient
Radical C-H ArylationRadical initiators and aryl sourcesLess efficient

Ring-Opening Reactions of the Furan (B31954) Moiety within the Furo[2,3-b]pyridine System

While the furo[2,3-b]pyridine core is generally stable, the furan moiety can undergo ring-opening reactions under specific conditions, leading to the formation of new heterocyclic scaffolds. This reactivity provides a pathway to structurally diverse molecules that would be challenging to access through other synthetic routes.

One notable example is the ring-opening of the furan moiety in a furo[2,3-b]pyridine derivative upon treatment with hydrazine (B178648). researchgate.netacs.org This reaction results in the formation of a novel pyridine-dihydropyrazolone scaffold, demonstrating a valuable transformation of the original heterocyclic system. acs.org The stability of the furopyridine core under basic conditions has been noted, suggesting that specific reagents like hydrazine are required to induce this ring-opening. researchgate.netacs.org

Derivatization via Modifications of Substituents on the Dihydrofuro[2,3-b]pyridine Core

Once the this compound core is functionalized, the attached substituents can be further modified to create a diverse library of compounds. This strategy allows for the fine-tuning of the molecule's properties.

For example, a nitrile group on the pyridine ring can be hydrolyzed to a carboxylic acid or reduced to an amine. An ester group can be hydrolyzed to a carboxylic acid, which can then be converted to an amide or other derivatives. Aldehyde or ketone functionalities can undergo a wide range of reactions, including reduction, oxidation, and addition of nucleophiles. The amino groups on a diamino-substituted dihydrofuro[2,3-b]pyridine can engage in further amination or cyclization reactions. smolecule.com These subsequent modifications are crucial for structure-activity relationship (SAR) studies in drug discovery and for tailoring the properties of materials. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for 2,3 Dihydrofuro 2,3 B Pyridine Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of 2,3-dihydrofuro[2,3-b]pyridine derivatives in solution. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the unambiguous assignment of all proton and carbon signals.

¹H and ¹³C NMR: One-dimensional ¹H NMR provides information on the chemical environment, number, and connectivity of protons. For the this compound core, the protons on the dihydrofuran ring typically appear as distinct signals. For instance, in a series of synthesized this compound derivatives, the methylene (B1212753) protons of the dihydrofuran ring show characteristic shifts. researchgate.net ¹³C NMR spectroscopy complements this by identifying the chemical shifts of each unique carbon atom in the molecule, including the quaternary carbons which are not visible in ¹H NMR. acs.orgajol.info

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Substituted this compound Derivative Note: Data is illustrative and can vary significantly based on substitution patterns and solvent.

Atom Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-H₂ ~3.2 - 3.5 (t) ~30 - 35
C3-H₂ ~4.4 - 4.7 (t) ~70 - 75
C4-H ~7.5 - 7.8 (d) ~140 - 145
C5-H ~6.8 - 7.1 (t) ~115 - 120

2D NMR Techniques: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbons (³J-coupling). sdsu.edu It helps establish the sequence of proton environments within a spin system, for example, confirming the connectivity between the C2 and C3 protons in the dihydrofuran ring. sdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.com This is the primary method for assigning the carbon signals for all protonated carbons by linking the known ¹H assignments to the ¹³C spectrum. sdsu.eduemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds (²J and ³J-coupling). youtube.com It is invaluable for piecing together the entire molecular framework by connecting different spin systems across quaternary carbons and heteroatoms. emerypharma.com For example, HMBC can show correlations from the C2 protons to the C3a and C7a carbons, confirming the fusion of the furan (B31954) and pyridine (B92270) rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of this compound compounds and to gain structural insights from their fragmentation patterns. sci-hub.se High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, confirming its chemical formula. nih.gov

Upon ionization in the mass spectrometer, typically through electron impact (EI), the molecule forms a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this ion confirms the molecular weight of the compound. libretexts.org The energy of the ionization process often causes the molecular ion to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a fingerprint of the molecule's structure. chemguide.co.uksapub.org

For the this compound scaffold, common fragmentation pathways may include:

Cleavage of substituents from the core structure.

Rupture of the dihydrofuran ring, potentially through a retro-Diels-Alder reaction or loss of small neutral molecules like CO or C₂H₄.

Fission of the bond between the two rings.

Table 2: Illustrative Mass Spectrometry Fragmentation Data

m/z Value Interpretation Notes
[M]⁺ Molecular Ion Confirms the molecular weight of the compound.
[M-R]⁺ Loss of a substituent (R) Common fragmentation for substituted derivatives.
[M-28]⁺ Loss of ethylene (B1197577) (C₂H₄) Possible fragmentation of the dihydrofuran ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. nih.gov When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a characteristic pattern of peaks corresponding to these vibrations. pressbooks.pub

For a this compound derivative, the IR spectrum would display characteristic absorptions for the functional groups within its structure. The C-O-C ether linkage of the dihydrofuran ring and the C=N/C=C bonds of the pyridine ring are key features. arabjchem.org

Table 3: Typical Infrared Absorption Frequencies for this compound Derivatives

Functional Group Vibration Type Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100
Alkane C-H Stretch 2850 - 2960
C=N (Pyridine) Stretch 1550 - 1650
C=C (Pyridine) Stretch 1400 - 1600
C-O (Ether) Stretch 1050 - 1250
N-H (Amine) Stretch 3300 - 3500 (if present as substituent)

The presence and exact position of these bands can confirm the incorporation of various substituents, such as carbonyls, amines, or alkyl groups, onto the core scaffold. nih.govkoreascience.kr

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, definitive view of the molecule's three-dimensional structure in the solid state. This technique is particularly vital for unambiguously determining the absolute stereochemistry of chiral centers and for understanding the precise bond lengths, bond angles, and conformational arrangements of the molecule. acs.org

The process involves growing a single, high-quality crystal of the this compound compound. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed to build a detailed electron density map of the molecule. From this map, the exact position of each atom can be determined.

For derivatives of this compound, X-ray crystallography can:

Confirm the connectivity and fusion of the furan and pyridine rings. acs.org

Establish the relative and absolute stereochemistry at any chiral centers, for instance, at substituted positions on the dihydrofuran ring.

Reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding or π-stacking, which can influence the compound's physical properties.

The data obtained from X-ray analysis, including lattice parameters and atomic coordinates, serves as the ultimate proof of structure. acs.org

Computational Chemistry and Theoretical Investigations of 2,3 Dihydrofuro 2,3 B Pyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating properties derived from the electron density, DFT can predict the stability, reactivity, and spectroscopic characteristics of compounds like 2,3-Dihydrofuro[2,3-b]pyridine. These calculations are foundational for understanding its chemical behavior.

Theoretical studies on related pyridine (B92270) derivatives apply DFT methods, such as B3LYP with various basis sets (e.g., 6-31+G(d), 6-311++G**), to determine optimized molecular geometries and electronic properties. researchgate.netbohrium.com Key reactivity descriptors are calculated to predict how the molecule will interact with other chemical species. These descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic sites) susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack.

Fukui Functions and Local Softness: These local descriptors predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org

While specific DFT studies on the parent this compound are not extensively detailed in the literature, calculations on analogous fused heterocyclic systems, such as pyrenofurans, have successfully predicted high HOMO energy levels, which were later confirmed electrochemically. researchgate.net Similar DFT approaches would be invaluable for characterizing the electronic properties of the this compound scaffold and predicting its behavior in chemical reactions.

DescriptorSignificanceTypical Application
HOMO-LUMO GapIndicates chemical reactivity and stability. A smaller gap suggests higher reactivity.Predicting reaction kinetics and electronic transitions.
Molecular Electrostatic Potential (MEP)Identifies sites for electrophilic and nucleophilic attack.Guiding the design of intermolecular interactions, such as in drug-receptor binding.
Electron AffinityThe energy released when an electron is added to a neutral molecule.Assessing the molecule's ability to act as an oxidizing agent.
Ionization PotentialThe energy required to remove an electron from a neutral molecule.Assessing the molecule's ability to act as a reducing agent.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques for studying the behavior of molecules over time, particularly their interactions with biological macromolecules like proteins. Derivatives of the this compound scaffold have been identified as potent inhibitors of various protein kinases, and these computational tools have been instrumental in their development. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of this compound, docking studies have been used to investigate their binding mode within the ATP-binding pocket of kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). mdpi.com These studies help identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for inhibitory activity. For instance, the pyridine nitrogen often acts as a hinge-binding motif, forming critical hydrogen bonds with the protein backbone. researchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability of the ligand-protein complex and to gain a more dynamic understanding of the binding interactions. nih.govacs.org An MD simulation tracks the movements of atoms over time (typically nanoseconds), providing insights into:

Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein is monitored to ensure the complex remains stable throughout the simulation. mdpi.com

Interaction Mechanisms: MD simulations can reveal transient interactions and water-mediated hydrogen bonds that are not apparent in static docking poses. rsc.org

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to estimate the binding free energy of the ligand, offering a more quantitative prediction of its affinity for the target. mdpi.com

In the context of IRAK4 inhibitors, MD simulations have helped to understand the binding modes of diaminonicotinamide derivatives and have been used to align compounds for 3D-QSAR studies. mdpi.com These simulations provide a detailed picture of how the dihydrofuro[2,3-b]pyridine core orients itself within the active site to maximize favorable interactions, guiding further chemical modifications. researcher.life

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry offers powerful methods for elucidating the mechanisms of chemical reactions, including the synthesis of complex heterocyclic systems. By mapping the potential energy surface of a reaction, researchers can identify intermediates, transition states, and the rate-determining steps, providing insights that are often difficult to obtain experimentally.

The synthesis of fused pyridine systems can involve complex, multi-step pathways. For example, a theoretical study on the formation of pyrido[2,3-d]pyrimidines detailed a mechanism involving Knoevenagel condensation, Michael addition, and cyclization. acs.org Similarly, the synthesis of pyridine from pyrylium salts has been evaluated thermodynamically using DFT to predict the reaction pathway and its energetic profile. unjani.ac.id Such studies calculate the Gibbs free energy for each proposed intermediate and transition state to determine the most favorable reaction route.

A novel synthetic route to this compound derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles. researchgate.net This complex transformation suggests an intricate reaction mechanism that could be thoroughly investigated using computational methods. A theoretical investigation would involve:

Reactant and Product Optimization: Calculating the ground-state geometries and energies of all reactants, intermediates, and products.

Transition State Searching: Locating the transition state structures that connect the intermediates along the reaction coordinate. Algorithms like the synchronous transit-guided quasi-Newton (STQN) method are often employed.

Intrinsic Reaction Coordinate (IRC) Calculations: Verifying that the identified transition state correctly connects the desired reactant and product.

Energy Profile Construction: Plotting the relative free energies of all species along the reaction pathway to identify the activation energy and the rate-determining step.

Such computational predictions are vital for optimizing reaction conditions (e.g., temperature, catalyst) and for designing more efficient synthetic strategies for novel heterocyclic compounds. nih.govcsmres.co.uk

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. wikipedia.orgresearchgate.net Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are central to modern drug design, enabling the prediction of a compound's potency from its structural features. The this compound scaffold has been the subject of extensive computational SAR studies, especially in the development of IRAK4 inhibitors for inflammatory diseases. nih.govdntb.gov.ua

3D-QSAR: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models. These methods correlate the biological activity of a series of compounds with their 3D properties (steric, electrostatic, hydrophobic fields). For a series of IRAK4 inhibitors, a 3D-QSAR model was developed by aligning the compounds within the IRAK4 binding site based on a pose obtained from a molecular dynamics simulation. mdpi.com The resulting contour maps from the model highlight regions where modifications to the dihydrofuro[2,3-b]pyridine scaffold would likely enhance or diminish activity.

Steric Maps: Indicate where bulky groups are favored or disfavored.

Electrostatic Maps: Show where positive or negative charges would increase potency.

These computational models provide a rational basis for designing new derivatives with improved activity. Based on 3D-QSAR analysis, novel IRAK4 inhibitors with predicted pIC₅₀ values superior to the most active compounds in the training set have been designed. mdpi.com

Root-Cause Analysis of SAR: Computational tools are also used retrospectively to understand unexpected SAR trends. For example, in the discovery of the IRAK4 inhibitor Zimlovisertib (which contains a related scaffold), computational analysis was used to explain a nonlinear potency trend observed with different ether substituents. nih.gov Such analyses provide valuable learning opportunities that contribute to the successful development of new chemical leads. nih.gov

Summary of Computational SAR Findings for Dihydrofuro[2,3-b]pyridine-based IRAK4 Inhibitors
Structural ModificationObserved Effect on ActivityComputational Rationale
Substitution on the furan (B31954) ringPotency is sensitive to the size and nature of substituents.Docking and 3D-QSAR models show specific steric and electronic requirements in the binding pocket. mdpi.com
Modification of the pyridine coreOften detrimental, as the pyridine nitrogen is a key hinge-binder.MD simulations confirm the stability and importance of the hydrogen bond to the kinase hinge region. researchgate.net
Variations in linker groupsAffects orientation and potency.Analysis of crystal structures and docking poses reveals optimal vectors for substituents to access specific sub-pockets. nih.gov

Research Applications of 2,3 Dihydrofuro 2,3 B Pyridine in Chemical Sciences

Role as a Privileged Scaffold and Building Block in Organic Synthesis

The 2,3-dihydrofuro[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby serving as a promising starting point for the development of novel therapeutic agents. Its utility as a versatile building block in organic synthesis is well-established, providing a robust platform for the construction of complex molecules with diverse biological activities. researchgate.netcncb.ac.cn

The furo[2,3-b]pyridine (B1315467) nucleus, of which this compound is a derivative, is a key structural motif in a variety of biologically active compounds. researchgate.netcncb.ac.cn These compounds have demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities. researchgate.net The adaptability of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of its physicochemical and biological properties. This synthetic tractability makes it an attractive starting material for the generation of libraries of diverse compounds for high-throughput screening and drug discovery programs.

Development of Novel Heterocyclic Systems Utilizing this compound as a Precursor

The chemical reactivity of this compound makes it a valuable precursor for the synthesis of more complex and novel heterocyclic systems. Researchers have developed efficient synthetic protocols to access multisubstituted this compound derivatives. For instance, a base-catalyzed cascade synthesis from readily available N-propargylic β-enaminones and arylaldehydes provides a direct route to this scaffold.

This method and others like it open avenues for the further elaboration of the this compound core. The functional groups present on the scaffold can be readily modified to construct fused ring systems or to introduce diverse side chains, leading to the creation of new chemical entities with potentially unique biological profiles. The ability to use this compound as a starting material for the synthesis of novel heterocycles underscores its importance as a versatile platform in synthetic organic chemistry.

Applications in Materials Science Research

Organic Electronics Potential

While pyridine-based compounds have been investigated for their potential in organic electronics, particularly as electron-transporting materials in organic solar cells and organic light-emitting devices (OLEDs), specific research on the application of this compound in this area is not extensively documented in the current scientific literature. rsc.orgnih.govrsc.org The electron-withdrawing nature of the pyridine (B92270) ring, in general, can be beneficial for creating n-type organic semiconductors. However, detailed studies on the electronic properties and device performance of materials incorporating the this compound core are yet to be reported.

Fluorescent Chemosensors and Probes

Pyridine-containing molecules have been successfully employed in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and small molecules. researchgate.netnih.govmdpi.comresearchgate.net The nitrogen atom in the pyridine ring can act as a binding site, and modulation of the electronic properties upon binding can lead to changes in the fluorescence output. Nevertheless, the application of the this compound scaffold in the development of fluorescent chemosensors and probes has not been specifically detailed in published research.

Catalysis Research (e.g., Ligand Design for Metal-Catalyzed Reactions)

Pyridine derivatives are widely used as ligands in metal-catalyzed reactions due to the coordinating ability of the nitrogen atom. nih.govnsf.govresearchgate.net These ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts in various transformations, such as cross-coupling reactions. While the broader class of pyridine-containing compounds has been extensively explored in ligand design, there is a lack of specific reports on the use of this compound as a ligand for metal-catalyzed reactions. Further research is needed to explore the potential of this scaffold in the field of catalysis.

Exploration in Medicinal Chemistry as a Pharmacophore

The this compound scaffold has been actively explored in medicinal chemistry as a key pharmacophore for the development of new therapeutic agents. cncb.ac.cnnih.gov A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

A notable application of this scaffold is in the development of potent and selective inhibitors of Interleukin-1 receptor-associated kinase 4 (IRAK4), a key target in inflammatory and autoimmune diseases. nih.gov Structure-activity relationship (SAR) studies on a series of this compound derivatives have led to the identification of compounds with significantly improved potency and pharmacokinetic profiles. nih.gov

Furthermore, derivatives of the related furo[2,3-b]pyridine core have shown promise as anticancer agents. cncb.ac.cn These findings highlight the potential of the this compound framework as a valuable pharmacophore for designing molecules with specific biological activities.

Compound IDScaffoldApplicationKey Findings
Compound 21 This compoundIRAK4 InhibitionPotent inhibitor with an IC50 of 6.2 nM, but with high clearance and poor oral bioavailability. nih.gov
Compound 38 This compoundIRAK4 InhibitionMaintained excellent biochemical potency (IC50 = 7.3 nM) with significantly improved clearance and oral bioavailability. nih.gov

Kinase Inhibitor Scaffolds

The this compound framework and its oxidized form, furo[2,3-b]pyridine, have been identified as privileged structures in the design of potent and selective kinase inhibitors. cncb.ac.cnnih.gov Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is implicated in numerous diseases, particularly cancer. cncb.ac.cn Consequently, the development of small molecule inhibitors targeting specific kinases is a major focus of pharmaceutical research.

Derivatives of this scaffold have shown inhibitory activity against several kinases, including Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), Lymphocyte-specific protein tyrosine kinase (Lck), Cyclin-Dependent Kinase 2 (CDK2), and Akt. nih.govnih.govnih.gov

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors:

A series of IRAK4 inhibitors based on a this compound scaffold has been developed. nih.gov IRAK4 is a key regulator in the innate immune response, making it a therapeutic target for inflammatory and autoimmune diseases. nih.gov Structural modifications of an initial screening hit led to the identification of highly potent inhibitors. For instance, compound 21 demonstrated an IC₅₀ of 6.2 nM. However, it suffered from high clearance and poor oral bioavailability. Further optimization to improve metabolic stability and pharmacokinetic properties led to the discovery of compound 38 , which maintained excellent biochemical potency (IC₅₀ = 7.3 nM) while showing significantly improved clearance and oral bioavailability. nih.gov

Furo[2,3-b]pyridine as a Scaffold for Various Kinase Inhibitors:

The related furo[2,3-b]pyridine core has also been explored as a template for inhibitors of other kinases. A series of 2,3-diarylfuro[2,3-b]pyridin-4-amines were identified as potent and selective inhibitors of Lck, a tyrosine kinase crucial for T-cell signaling. nih.gov Additionally, ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate was found to be an active inhibitor of CDK2, a key regulator of the cell cycle, with an IC₅₀ value of 0.93 µM. nih.gov The furo[2,3-b]pyridine scaffold has also been investigated for developing inhibitors of Akt, another important kinase in cell signaling pathways related to cell survival and growth. nih.gov

CompoundTarget KinaseIC₅₀ (nM)
Compound 21IRAK46.2
Compound 38IRAK47.3
Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylateCDK2930

Hinge Binding Templates

A common strategy in the design of kinase inhibitors is to mimic the binding of ATP to the enzyme's active site. A crucial interaction in this binding is the formation of hydrogen bonds with the "hinge" region of the kinase, which connects the N- and C-lobes of the catalytic domain. The pyridine ring within the this compound scaffold can serve as a bioisostere for the adenine (B156593) ring of ATP, participating in these critical hinge-binding interactions.

While direct structural evidence for this compound itself within a kinase hinge is not extensively detailed, the broader class of furo-pyridines has been studied in this context. For example, the isomeric furo[3,2-b]pyridine (B1253681) scaffold has been shown to act as a weak ATP mimetic, forming a single hydrogen bond between the furan (B31954) oxygen and the main-chain of the kinase. sci-hub.se However, in some cases, these scaffolds can anchor to the back pocket of the ATP-binding site rather than the hinge region, leading to high selectivity. sci-hub.se The ability of the pyridine nitrogen and adjacent functionalities in the this compound core to act as hydrogen bond donors and acceptors makes it a versatile template for establishing interactions with the kinase hinge, a fundamental principle in the design of ATP-competitive kinase inhibitors.

Nicotinic Receptor Therapeutics

Nicotinic acetylcholine (B1216132) receptors (nAChRs) are ligand-gated ion channels that play a key role in the central and peripheral nervous systems. nih.govwikipedia.org Their modulation is a therapeutic strategy for a range of conditions, including nicotine (B1678760) addiction, cognitive disorders, and pain. nih.gov While there is extensive research on ligands for nAChRs, the direct application of the this compound scaffold in this area is not prominently documented in the reviewed literature. However, the general importance of the pyridine motif in nAChR ligands is well-established, as seen in the structure of nicotine itself and numerous synthetic analogs. nih.gov The pyridine nitrogen is a key pharmacophoric element, often involved in a crucial hydrogen bond interaction within the receptor's binding site. nih.gov Given the prevalence of pyridine-containing structures in nAChR modulator design, the this compound core represents a potentially valuable, conformationally restricted scaffold for future exploration in the development of novel nicotinic receptor therapeutics.

Antagonists/Agonists of Specific Receptors (e.g., CRF-1, mAChR)

The development of ligands for specific G-protein coupled receptors (GPCRs) is another area where novel heterocyclic scaffolds are of high interest.

Corticotropin-Releasing Factor-1 (CRF-1) Receptor:

The CRF-1 receptor is implicated in the body's response to stress, making it a target for the treatment of anxiety, depression, and irritable bowel syndrome. nih.govmdpi.com While direct examples of this compound derivatives as CRF-1 antagonists are not readily found, structurally similar bicyclic heterocyclic systems have been successfully employed. For instance, antagonists based on pyrrolopyridine and pyrazolopyridine cores have shown high affinity for the CRF-1 receptor. nih.gov These scaffolds highlight the utility of a fused five-membered and six-membered ring system in the design of CRF-1 antagonists, suggesting that the this compound core could serve as a viable alternative template for this target.

Muscarinic Acetylcholine Receptors (mAChRs):

Muscarinic acetylcholine receptors are involved in a wide range of physiological functions, and their modulation is a therapeutic approach for various conditions, including Alzheimer's disease, overactive bladder, and COPD. nih.govwikipedia.org Muscarinic antagonists are drugs that block the activity of these receptors. wikipedia.org The exploration of diverse heterocyclic structures is a key aspect of developing subtype-selective muscarinic receptor modulators. While the current body of literature does not extensively feature the this compound scaffold in the context of mAChR ligands, the general importance of pyridine-containing molecules as muscarinic modulators suggests its potential as a building block for future drug discovery efforts in this area.

Future Perspectives and Emerging Research Directions for 2,3 Dihydrofuro 2,3 B Pyridine Chemistry

Development of More Sustainable and Eco-Friendly Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways for complex heterocyclic compounds. Future efforts in the synthesis of 2,3-dihydrofuro[2,3-b]pyridines are expected to focus on minimizing environmental impact and improving efficiency.

Key Research Thrusts:

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to accelerate reaction rates, improve yields, and reduce the use of volatile organic solvents. nih.govnih.gov The application of microwave irradiation to the synthesis of 2,3-dihydrofuro[2,3-b]pyridine and its derivatives can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. nih.gov

Solvent-Free and Aqueous Conditions: The development of synthetic protocols that operate under solvent-free conditions or in environmentally benign solvents like water is a primary goal. mdpi.comresearchgate.net One-pot, multicomponent reactions are particularly well-suited for these conditions, offering high atom economy and simplified workup procedures. mdpi.comresearchgate.net

Use of Green Catalysts: Research into the use of reusable and non-toxic catalysts, such as silica-supported acids or biocompatible catalysts, is anticipated. nih.gov These catalysts can replace hazardous reagents and facilitate easier product purification. rasayanjournal.co.in

Green Chemistry ApproachPotential Advantages for this compound Synthesis
Microwave-Assisted SynthesisReduced reaction times, higher yields, enhanced purity. nih.gov
Solvent-Free ReactionsMinimized waste, lower cost, simplified experimental setup. mdpi.com
Use of Eco-Friendly Solvents (e.g., water)Reduced environmental impact, improved safety. researchgate.net
Green CatalystsHigh efficiency, reusability, reduced toxicity. nih.govrasayanjournal.co.in

Advancements in Stereoselective and Asymmetric Synthesis

Many biologically active molecules are chiral, and their therapeutic effects are often dependent on a specific stereoisomer. Consequently, the development of stereoselective and asymmetric methods for the synthesis of 2,3-dihydrofuro[2,3-b]pyridines is a critical research area.

Key Research Thrusts:

Chiral Catalysis: The use of chiral catalysts, including transition metal complexes with chiral ligands and organocatalysts like squaramides, is a promising avenue. benthamdirect.com For instance, a rhodium-catalyzed asymmetric reductive Heck reaction has been successfully applied to the synthesis of enantioenriched 3-substituted piperidines from dihydropyridines, a strategy that could be adapted for this compound synthesis. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers high enantioselectivity under mild reaction conditions. The use of enzymes for kinetic resolution or desymmetrization of intermediates can provide access to enantiomerically pure this compound derivatives. mdpi.com

Substrate-Controlled Diastereoselective Synthesis: Designing synthetic routes where the stereochemistry of the starting material dictates the stereochemical outcome of the final product is another important strategy. The addition of chloromethyllithium to imines derived from chiral auxiliaries has shown good diastereoselectivity in the synthesis of related aziridines, a concept that could be explored for this scaffold. nih.gov

Exploration of Novel Functionalization and Derivatization Strategies

Expanding the chemical space of this compound derivatives is essential for discovering new compounds with enhanced properties. Future research will focus on developing novel methods to introduce a wide range of functional groups at various positions of the heterocyclic core.

Key Research Thrusts:

C-H Functionalization: Direct C-H bond functionalization has emerged as a powerful and atom-economical tool in organic synthesis. rsc.org Transition-metal catalysis, particularly with palladium and rhodium, allows for the selective introduction of substituents at specific C-H bonds of the pyridine (B92270) ring, avoiding the need for pre-functionalized starting materials. nih.govnih.gov This approach can be used for late-stage modification of complex molecules containing the this compound core.

One-Pot Multi-Component Reactions: These reactions allow for the construction of complex molecules from simple starting materials in a single step, offering a high degree of molecular diversity. mdpi.com Designing new multi-component reactions that lead to novel substituted 2,3-dihydrofuro[2,3-b]pyridines is an active area of research.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Sonogashira couplings, provide a versatile platform for creating functionalized furopyridine derivatives. chemrxiv.org These methods enable the introduction of various aryl, and other groups, which are crucial for tuning the electronic and biological properties of the molecule.

Functionalization StrategyKey Advantages
C-H FunctionalizationHigh atom economy, access to novel derivatives, late-stage modification. rsc.org
Multi-Component ReactionsIncreased molecular complexity in a single step, high efficiency. mdpi.com
Cross-Coupling ReactionsVersatility in introducing diverse substituents, reliable and well-established methods. chemrxiv.org

Integration of Advanced Computational Methods for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound chemistry, computational methods can provide deep insights into reaction mechanisms, predict molecular properties, and guide the design of new experiments.

Key Research Thrusts:

Reaction Mechanism Elucidation: DFT calculations can be used to model transition states and reaction pathways, helping to understand the regioselectivity and stereoselectivity of synthetic reactions. dntb.gov.ua This knowledge is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Prediction of Physicochemical Properties: Computational models can predict various properties of this compound derivatives, such as their electronic structure, stability, and spectroscopic signatures. nih.govresearchgate.net These predictions can aid in the identification and characterization of new compounds.

Virtual Screening and Drug Design: Molecular docking simulations can be employed to predict the binding affinity of this compound derivatives to biological targets, such as enzymes and receptors. cncb.ac.cnnih.gov This in silico screening can accelerate the discovery of new drug candidates by prioritizing compounds for synthesis and biological evaluation.

Uncovering Underexplored Applications in Chemical and Materials Sciences

While the biological activity of this compound derivatives has been a major focus, their potential in other areas of chemical and materials sciences remains largely unexplored. Future research is expected to uncover novel applications for this versatile scaffold.

Key Research Thrusts:

Organic Electronics: Pyridine-containing compounds have shown promise as electron-transporting materials in organic solar cells and organic light-emitting diodes (OLEDs). rsc.orgnih.gov The unique electronic properties of the this compound core could be harnessed for the development of new materials for organic electronic devices.

Agrochemicals: The structural similarity of the this compound scaffold to other biologically active heterocycles suggests its potential for the development of new herbicides, insecticides, and fungicides.

Chemical Probes and Sensors: Functionalized this compound derivatives could be designed as fluorescent probes or sensors for the detection of specific ions or molecules, leveraging the inherent photophysical properties of the furopyridine system.

The continued exploration of these emerging research directions will undoubtedly lead to significant advancements in the chemistry of 2,3-dihydrofuro[2,3-b]pyridines, unlocking their full potential in medicine, materials science, and beyond.

Q & A

Q. What are the foundational synthetic routes for 2,3-dihydrofuro[2,3-b]pyridine derivatives, and how do reaction conditions influence product purity?

The most common method involves double reduction and heterocyclization of precursors like 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles using sodium borohydride. This process opens the pyrrole ring and facilitates the tandem closure of fused furan and pyridine systems. Key parameters include solvent choice (e.g., ethanol or THF), temperature control (room temperature to 80°C), and stoichiometric excess of NaBH₄ to ensure regioselectivity . Purity is typically verified via HPLC or NMR, with yields ranging from 60–85% depending on substituents.

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming ring fusion patterns and substituent positions. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves ambiguities in regiochemistry for crystalline derivatives. Infrared (IR) spectroscopy identifies functional groups like carbonyls or nitriles introduced during synthesis .

Q. How does the fused dihydrofuran-pyridine system influence physicochemical properties compared to isolated heterocycles?

The fused system enhances aromatic stability and electron delocalization, increasing melting points (typically 150–220°C) and altering solubility. For example, 2,3-dihydrofuro[2,3-b]pyridines exhibit lower water solubility than non-fused pyridines but improved lipid solubility, making them suitable for CNS-targeted drug candidates .

Advanced Research Questions

Q. What strategies optimize regioselectivity in the functionalization of this compound at the C-4 and C-6 positions?

Directed ortho-metalation (DoM) using lithium bases like LDA enables selective C-4 substitution. For C-6 modification, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) is effective. Microwave-assisted reactions (120°C, 30 min) improve yields to >90% by accelerating electron-deficient intermediate formation .

Q. How can computational tools predict biological activity in this compound-based kinase inhibitors?

Molecular docking (AutoDock Vina) and molecular dynamics simulations assess binding affinity to targets like BTK or EGFR. For example, scaffold-hopping designs replacing pyrrolo[2,3-b]pyridine cores with dihydrofuro analogs show improved IC₅₀ values (<10 nM) due to reduced steric hindrance in ATP-binding pockets .

Q. What experimental approaches resolve contradictions in biological activity data for structurally similar derivatives?

Use orthogonal assays:

  • Enzyme inhibition : Compare IC₅₀ values across isoforms (e.g., BTK vs. JAK3) to assess selectivity.
  • Cellular assays : Validate target engagement via Western blotting for phosphorylated substrates.
  • Metabolic stability : Liver microsome studies identify derivatives prone to rapid CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .

Q. How do microwave-assisted syntheses improve the efficiency of this compound synthesis?

Microwave irradiation (150–200 W) reduces reaction times from hours to minutes by enhancing thermal activation. For example, inverse electron-demand Diels-Alder reactions between enamines and dienophiles achieve 95% conversion in 15 min, compared to 24 hr under conventional heating. This method also minimizes side products like over-reduced analogs .

Q. What are the challenges in achieving enantioselective synthesis of 2,3-dihydrofuro[2,3-b]pyridines, and how are they addressed?

Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes) induce stereochemistry at the C-2 position. However, ring strain in the fused system often leads to racemization. Kinetic resolution via lipase-catalyzed acyl transfer (e.g., CAL-B) improves enantiomeric excess (ee >98%) for pharmacologically relevant isomers .

Methodological Resources

  • Synthetic Protocols : Refer to Belikov et al. (2018) for NaBH₄-mediated cyclization and Hajbi et al. (2007) for microwave optimization .
  • Biological Profiling : Follow Zhao et al. (2015) for kinase inhibition assays and SAR workflows .
  • Computational Modeling : Ha et al. (2023) demonstrate AI-driven synthesis design with Synbot .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.